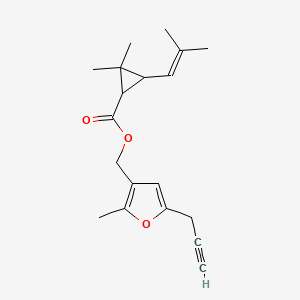
Cligosiban
Übersicht
Beschreibung
Cligosiban, also known as IX-01 or PF-3274167, is a small molecule that potently antagonizes the oxytocin receptor . It is being developed as a treatment for premature ejaculation (PE) . It has shown good central nervous system (CNS) penetration in both preclinical and clinical studies .
Molecular Structure Analysis
The molecular formula of this compound is C19H19ClFN5O3 . Its molecular weight is 419.8 g/mol . The IUPAC name is 5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine .
Chemical Reactions Analysis
The metabolic pathways of this compound involve demethylation and glucuronidation . This information was obtained from a study that analyzed the metabolites present in rat liver microsomes (RLM), human liver microsomes (HLM), and rat plasma .
Physical And Chemical Properties Analysis
As per the information available, this compound has a molecular weight of 419.8 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 0 hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Behandlung von vorzeitigem Samenerguss
Cligosiban ist ein oral verabreichter Oxytocin-Rezeptor-Antagonist, der zur Behandlung von vorzeitigem Samenerguss (PE) entwickelt wird . Es wurde gezeigt, dass es die intravaginale Ejakulationslatenzzeit (IELT) und die patientenberichtete Ergebnisse bei Männern mit schwerem lebenslangem PE verbessert .
Verbesserung der patientenberichteten Ergebnisse
Zusätzlich zur Verlängerung der IELT wurde festgestellt, dass this compound auch die patientenberichtete Ergebnisse verbessert. Dies umfasst die Selbsteinschätzung der Ejakulationskontrolle und der Ejakulationsbedingten Belastung .
Hemmung der Ejakulationsphysiologie bei Nagetieren
Es wurde gezeigt, dass this compound die Ejakulationsphysiologie bei Nagetieren hemmt . Dies deutet auf mögliche Anwendungen in der Erforschung der Reproduktionsbiologie und der Entwicklung von Behandlungen für Reproduktionsstörungen hin.
Entwicklung selektiver OTR-bindender PET-Tracer
Die hohe Affinität von this compound für den Oxytocin-Rezeptor (OTR) und seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen, machen es zu einem vielversprechenden Kandidaten für die Entwicklung selektiver OTR-bindender PET-Tracer . Diese Tracer könnten verwendet werden, um die Rolle von Oxytocin im Gehirn und seine Auswirkungen auf das Verhalten zu untersuchen.
Entwicklung von hirndurchlässigen selektiven OTR-Agonisten
Dieselben Eigenschaften, die this compound für die Entwicklung von PET-Tracern nützlich machen, machen es auch zu einer vielversprechenden Verbindung für die Entwicklung von hirndurchlässigen selektiven OTR-Agonisten . Diese könnten möglicherweise verwendet werden, um psychische Erkrankungen zu behandeln, die asoziale Symptome aufweisen.
Mögliche Auswirkungen auf Prostatagewebe
Obwohl es keine Studien gibt, die die Auswirkungen von this compound auf Prostatagewebe untersuchen, deutet seine hohe Selektivität für den Oxytocin-Rezeptor auf mögliche Anwendungen in diesem Bereich hin .
Wirkmechanismus
Target of Action
Cligosiban, also known as PF-3274167, is a non-peptide antagonist that primarily targets the oxytocin receptor . The oxytocin receptor plays a crucial role in various physiological processes, including labor induction, lactation, and sexual behavior.
Mode of Action
This compound interacts with the oxytocin receptor by binding to it with a high affinity (Ki=9.5 nM), thereby inhibiting the receptor’s activity . It exhibits excellent selectivity for the oxytocin receptor over the vasopressin receptors, with almost no affinity for the V1b and V1a subtypes .
Biochemical Pathways
It is known that the compound’s antagonistic action on the oxytocin receptor can inhibit certain physiological processes, such as ejaculation in rodents .
Pharmacokinetics
This compound exhibits high oral bioavailability and good brain penetration . This means that the compound can be effectively absorbed into the bloodstream when taken orally and can cross the blood-brain barrier to exert its effects in the central nervous system. The pharmacokinetic properties of this compound make it suitable for oral administration .
Result of Action
The primary result of this compound’s action is the inhibition of ejaculatory physiology in rodents . By antagonizing the oxytocin receptor, this compound can modulate sexual behavior, potentially making it a useful therapeutic agent for conditions like premature ejaculation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the rate and extent of this compound absorption . Specifically, food decreases the rate of absorption but increases the extent of absorption . Therefore, the timing of drug administration in relation to meals may be an important consideration for optimizing the therapeutic effects of this compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN5O3/c1-27-11-17-23-24-19(26(17)13-4-6-18(28-2)22-8-13)25-9-14(10-25)29-16-5-3-12(21)7-15(16)20/h3-8,14H,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIFCPBQMKPRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1C2=CN=C(C=C2)OC)N3CC(C3)OC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900510-03-4 | |
| Record name | Cligosiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900510034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLIGOSIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D361S17AIF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















